molecular formula C20H20ClN5O2S B11575204 6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11575204
M. Wt: 429.9 g/mol
InChI Key: KZAXIIKNESEYQM-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with various functional groups, making it a unique and potentially valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate to form the triazole ring.

    Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with appropriate thiourea derivatives to form the thiadiazine ring.

    Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl, 4-methoxybenzyl, and 3-methyl groups through various substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for each step to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.

    Scalability: The synthetic route must be scalable to produce the compound in large quantities for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as an antitubercular agent and its ability to inhibit shikimate dehydrogenase make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5O2S/c1-12-23-24-20-26(12)25-17(14-5-7-15(21)8-6-14)18(29-20)19(27)22-11-13-3-9-16(28-2)10-4-13/h3-10,17-18,25H,11H2,1-2H3,(H,22,27)

InChI Key

KZAXIIKNESEYQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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